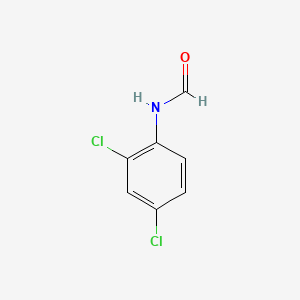

N-(2,4-Dichlorophenyl)formamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,4-dichlorophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYJUOJHJQYBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177468 | |

| Record name | N-(2,4-Dichlorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22923-00-8 | |

| Record name | N-(2,4-Dichlorophenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22923-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dichlorophenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022923008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dichlorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dichlorophenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering

Established Synthetic Pathways for N-(2,4-Dichlorophenyl)formamide and Related Formamides

The synthesis of this compound and its analogues primarily revolves around the formylation of the corresponding aniline (B41778) or amine. Several classical and contemporary methods have been established, each with its unique advantages and applications.

N-Formylation of Anilines and Amines

The N-formylation of anilines, including 2,4-dichloroaniline, is a cornerstone for producing formanilides. nih.govacs.org These formanilides are not only valuable intermediates for creating nitrogen-bridged heterocycles, N,N-diaryl ureas, and quinolone antibiotics, but they also play a crucial role in the development of agrochemicals and pharmaceuticals. nih.govacs.org

A variety of reagents and catalysts have been employed for this transformation. Common formylating agents include formic acid, acetic formic anhydride, and N,N-dimethylformamide (DMF). rsc.orgprepchem.com The reaction often necessitates a catalyst to proceed efficiently. For instance, a solid acid magnetic nanocatalyst (NP@SO3H) has been shown to be effective for the N-formylation of various aromatic amines using formic acid. rsc.org The reaction conditions, such as the choice of solvent and temperature, significantly influence the yield and purity of the product. rsc.org

Mechanistically, the N-formylation of anilines can proceed through different pathways depending on the reagents used. For example, when using formic acid with a catalyst like Fe(III)-exchanged sepiolite (B1149698) (IES), the reaction is believed to involve the activation of formic acid by the Lewis acidic sites of the catalyst. researchgate.net

Accelerated Leuckart Reaction Approaches for Formamide (B127407) Derivatives

The Leuckart reaction represents a classic method for the reductive amination of aldehydes and ketones to produce amines. wikipedia.orgmdpi.com A key feature of this reaction is the use of ammonium (B1175870) formate (B1220265) or formamide as both the nitrogen source and the reducing agent. wikipedia.orgalfa-chemistry.com The reaction typically requires high temperatures, often exceeding 120-130°C. wikipedia.org The product obtained is frequently an N-formylated derivative rather than the free amine, making it a relevant pathway for formamide synthesis. alfa-chemistry.com

Recent advancements have focused on accelerating this reaction. The use of catalysts, such as those based on iridium and cobalt nanoparticles, has shown promise in improving yields and allowing for milder reaction conditions. researchgate.net The Leuckart-Wallach reaction, a variation, involves the reductive alkylation of amines with formic acid as the reducing agent. alfa-chemistry.com The mechanism involves the formation of an iminium ion intermediate, which is subsequently reduced. alfa-chemistry.com

Multicomponent and One-Pot Synthesis Strategies

Multicomponent and one-pot synthesis strategies offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation. Several such methodologies have been developed for the synthesis of formamides and related compounds.

For instance, N-aryl-5-aryl-2-furoyl amides have been synthesized in a one-pot reaction of 5-aryl-2-furoic acids with arylamines using phenylsulfonyl chloride as a reagent under phase transfer catalysis. researchgate.net Similarly, a one-pot synthesis of N-substituted amidoximes has been developed. rsc.org The direct synthesis of N-formamides has also been achieved by coupling the reductive amination of carbonyl compounds with CO2 fixation over a ruthenium-based metal-organic framework catalyst. nih.gov These one-pot approaches streamline the synthetic process, reduce waste, and often lead to high yields of the desired products. researchgate.netnih.gov

Advanced Reaction Conditions and Catalysis in Formamide Synthesis

Innovations in reaction conditions and the development of novel catalytic systems have significantly advanced the synthesis of formamides, offering improved efficiency, selectivity, and sustainability.

Catalytic Systems and Their Mechanistic Roles

A diverse array of catalytic systems has been explored for formamide synthesis. Manganese-catalyzed N-formylation of anilines using oxalic acid as a carbon monoxide surrogate represents a significant advancement, providing a safer alternative to using CO gas directly. nih.govacs.orgfigshare.com The manganese catalyst facilitates the selective formation of the C–N bond. acs.org

Other notable catalytic systems include:

Fe(III)-exchanged sepiolite (IES): This catalyst has demonstrated excellent properties for the N-formylation of anilines with formic acid, enabling rapid and economical synthesis. researchgate.net

Sulfonic acid functionalized magnetic nanoparticles (NP@SO3H): This recyclable catalyst has proven effective for the N-formylation of primary amines under mild conditions. rsc.org

Ruthenium supported on a metal-organic framework (Ru/MFM-300(Cr)): This system enables the direct synthesis of N-formamides by integrating reductive amination and CO2 fixation. nih.gov

The mechanistic role of these catalysts often involves the activation of the formylating agent or the amine, facilitating the nucleophilic attack and subsequent bond formation. For example, in the IES-catalyzed reaction, the Lewis acidic Fe(III) ions are believed to activate the formic acid. researchgate.net

Interactive Data Table: Catalytic Systems in Formamide Synthesis

| Catalyst | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Manganese chloride (MnCl2·4H2O) | Anilines, Oxalic acid | Safe CO surrogate, Good to excellent yields | nih.gov, acs.org, figshare.com |

| Fe(III)-exchanged sepiolite (IES) | Anilines, Formic acid | Rapid, Economical, "Green" | researchgate.net |

| Sulfonic acid functionalized magnetic nanoparticles (NP@SO3H) | Primary amines, Formic acid | Recyclable, Mild conditions | rsc.org |

| Ruthenium/MFM-300(Cr) | Carbonyl compounds, CO2, H2 | Direct synthesis, CO2 utilization | nih.gov |

Non-Conventional Activation Methods

To enhance reaction rates and yields, non-conventional activation methods such as microwave irradiation and ultrasound have been increasingly employed in formamide synthesis.

Microwave Irradiation:

Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly and efficiently heat the reaction mixture. nih.govanton-paar.com This direct heating can lead to significantly reduced reaction times, often from hours to minutes, and can also suppress the formation of byproducts. anton-paar.com Microwave irradiation has been successfully applied to various formamide synthesis protocols, including the decomposition of formamide to generate ammonia (B1221849) for heterocycle synthesis and in radical reactions for amidation. researchgate.netacs.org For instance, the microwave-assisted synthesis of 2-quinolinone-fused γ-lactones using formamide was achieved in just 10 seconds. nih.gov

Ultrasound:

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates through the phenomenon of acoustic cavitation. youtube.com The violent collapse of cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, accelerating chemical transformations. youtube.com Ultrasound has been utilized in the synthesis of various nitrogen-containing heterocycles and can promote reactions by, for example, activating the surface of metallic reagents. youtube.comnih.gov The use of ultrasound can lead to shorter reaction times and improved yields under milder conditions. nih.govnih.gov For example, ultrasound-assisted synthesis has been employed for the preparation of benzimidazole (B57391) derivatives under solvent-free conditions. nih.gov

Interactive Data Table: Non-Conventional Activation Methods

| Activation Method | Principle | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Dielectric heating | Rapid heating, Reduced reaction times, Higher yields | nih.gov, anton-paar.com |

| Ultrasound | Acoustic cavitation | Localized hot spots, Enhanced reaction rates, Milder conditions | frontiersin.org, youtube.com |

Green Chemistry Principles in Formamide Synthesis

The synthesis of this compound, like many chemical manufacturing processes, is increasingly scrutinized through the lens of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For formamide synthesis, key areas of focus include the development of cleaner reaction conditions, maximizing the incorporation of reactant atoms into the final product, and exploring energy-efficient synthetic methods.

A significant advancement in the green synthesis of formamides, including this compound, is the development of methods that operate without the need for solvents or catalysts. Traditional synthesis routes often rely on volatile organic solvents, which contribute to waste streams and environmental pollution, and catalysts that can be expensive, toxic, or difficult to separate from the reaction mixture.

One of the most direct and cost-effective approaches involves the reaction of an amine with a formylating agent under solventless conditions. mdma.ch Research has demonstrated that the N-formylation of various aromatic and aliphatic amines can proceed efficiently by simply heating the amine with formic acid or ethyl formate at moderate temperatures (e.g., 60-80 °C). mdma.chnih.gov This methodology is highly advantageous as it offers good to excellent yields of the desired formamide, simplifies the work-up procedure, and enhances the economic and environmental profile of the synthesis by eliminating both solvent and catalyst. mdma.ch In this process, formic acid serves as both the reagent and the reaction medium.

Another innovative and sustainable catalyst-free approach utilizes carbon dioxide (CO2) as an inexpensive, non-toxic, and abundant C1 source. nih.govrsc.orgrsc.org In these methods, the amine is reacted with CO2 in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH4) or an ammonia borane (B79455) complex (BH3NH3), under mild conditions. nih.govrsc.org The reaction proceeds without a catalyst and avoids the use of toxic formylating agents like carbon monoxide. nih.govrsc.org The in-situ generation of formoxy borohydride species from CO2 and the reductant is critical for the N-formylation to occur. nih.govresearchgate.net

Table 1: Comparison of Solvent-Free and Catalyst-Free Formylation Methods

| Method | Formylating Agent | Reductant | Conditions | Advantages |

|---|---|---|---|---|

| Direct Heating | Formic Acid / Ethyl Formate | None | 60-80 °C, Solventless | Simple, cost-effective, good yields for aromatic amines. mdma.chnih.gov |

| Reductive Functionalization of CO2 | Carbon Dioxide (CO2) | Sodium Borohydride (NaBH4) | Ambient pressure, mild temperature | Utilizes a renewable C1 source, avoids toxic reagents. nih.govrsc.org |

| Reductive Functionalization of CO2 | Carbon Dioxide (CO2) | Ammonia Borane (BH3NH3) | Mild conditions | Good to excellent yields for a range of amines. rsc.org |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgnih.gov A high atom economy signifies that most of the starting materials have been converted into the final product, minimizing the generation of byproducts and waste. acs.org This concept provides a framework for designing more sustainable synthetic routes, moving beyond the traditional focus on percentage yield alone. acs.orgnih.gov

The synthesis of this compound from its precursor, 2,4-dichloroaniline, and formic acid is an example of a reaction with a high theoretical atom economy. The chemical equation for this transformation is:

C₆H₅Cl₂N (2,4-dichloroaniline) + HCOOH (formic acid) → C₇H₅Cl₂NO (this compound) + H₂O (water)

The only byproduct in this reaction is water, which is environmentally benign. The atom economy can be calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants.

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Chemical Formula | Molar Mass (g/mol) | Role |

|---|---|---|---|

| 2,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | Reactant |

| Formic Acid | HCOOH | 46.03 | Reactant |

| Total Reactant Mass | 208.05 | ||

| This compound | C₇H₅Cl₂NO | 190.02 epa.gov | Product |

| Water | H₂O | 18.02 | Byproduct |

| Atom Economy (%) | 91.3% |

Calculation: (190.02 / 208.05) * 100 = 91.3%

Mechanochemistry refers to chemical reactions induced by the input of mechanical energy, such as grinding or milling, often in the absence of a solvent. beilstein-journals.orgnih.gov This technique has emerged as a powerful green chemistry tool, offering rapid, clean, and efficient pathways for synthesizing organic compounds. beilstein-journals.org

For the synthesis of this compound, mechanochemical N-formylation of the parent amine, 2,4-dichloroaniline, presents a sustainable alternative to conventional solution-based methods. beilstein-journals.orgnih.gov In a typical procedure, the amine is milled in a vibratory ball mill with a formylating agent like formic acid. nih.gov The process is generally performed at room temperature and without any bulk solvent, which aligns perfectly with the principles of green chemistry. beilstein-journals.org

To facilitate the reaction and prevent the formation of a slurry, a solid grinding additive is often used. beilstein-journals.org Imidazole (B134444) has been shown to be an effective additive, playing a dual role as a promoter of the formylation reaction and a solid auxiliary that ensures efficient milling. beilstein-journals.orgnih.gov The use of imidazole as a cheap and easily removable reagent further enhances the green credentials of this methodology. beilstein-journals.org Studies have demonstrated that this mechanochemical approach is successful for a variety of aromatic amines, including those with deactivating groups, suggesting its applicability to the synthesis of this compound. beilstein-journals.org

Table 3: Typical Conditions for Mechanochemical N-Formylation of Aromatic Amines

| Parameter | Description | Reference |

|---|---|---|

| Equipment | Horizontal vibratory ball mill | beilstein-journals.orgnih.gov |

| Grinding Jar/Balls | Zirconium dioxide (ZrO₂) | nih.gov |

| Reactants | Aromatic Amine (1.0 mmol), Formic Acid (2.0 mmol) | beilstein-journals.org |

| Additive | Imidazole (1.0 mmol) | beilstein-journals.org |

| Conditions | 30 Hz frequency for ~200 minutes | beilstein-journals.org |

| Work-up | Simple aqueous acid wash to remove imidazole | beilstein-journals.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint of N-(2,4-Dichlorophenyl)formamide.

FT-IR Spectroscopy: The FT-IR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrational modes of its specific functional groups. A notable feature in the infrared spectrum of a related compound, N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide, is the strong carbonyl (C=O) stretching vibration observed at 1665 cm⁻¹. Additionally, the N-H bending vibration is typically seen around 1540 cm⁻¹. While the exact frequencies for this compound may vary slightly, these values provide a reference for the expected spectral regions of interest. The presence of the dichlorophenyl ring would also contribute to a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), arising from C-C stretching and C-H bending vibrations within the aromatic ring, as well as C-Cl stretching vibrations.

Table 1: Key Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=O | Stretch | ~1665 | |

| N-H | Bend | ~1540 |

Note: The wavenumbers are approximate and can be influenced by the specific chemical environment and physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural assignment of this compound, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals for the formyl proton (CHO), the N-H proton, and the aromatic protons on the dichlorophenyl ring. For a related compound, N-[(2,4-dichlorophenyl)-phenylmethyl]formamide, the formyl proton appears as a singlet around 8.15 ppm. The aromatic protons typically resonate in the region of 7.20-7.45 ppm, with their specific chemical shifts and coupling patterns being dictated by their positions on the substituted ring. The N-H proton signal can be broad and its chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Reference |

| CHO | ~8.15 | Singlet | |

| Ar-H | ~7.20 - 7.45 | Multiplet | |

| N-H | Variable | Broad Singlet |

Note: These are predicted values based on a related structure and can vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation pattern of this compound, further confirming its identity. The compound has a molecular formula of C₇H₅Cl₂NO and an average molecular weight of 190.02 g/mol , with a monoisotopic mass of 188.974819 g/mol . epa.gov

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern is a unique characteristic of the compound. For this compound, fragmentation would likely involve the loss of the formyl group (CHO), the chlorine atoms, and cleavage of the amide bond. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would result in characteristic isotopic clusters for chlorine-containing fragments, aiding in their identification.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 189.98210 | 133.0 | uni.lu |

| [M+Na]⁺ | 211.96404 | 143.7 | uni.lu |

| [M-H]⁻ | 187.96754 | 136.5 | uni.lu |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of this compound. A reverse-phase (RP) HPLC method can be employed using a C18 or a specialized reverse-phase column like Newcrom R1. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

For faster analysis, Ultra-Performance Liquid Chromatography (UPLC) methods can be utilized. These methods employ columns with smaller particle sizes (e.g., 3 µm), leading to higher resolution and reduced analysis times. sielc.comsielc.com The principles of separation are similar to HPLC, but the instrumentation is designed for higher pressures, allowing for the use of smaller particles and achieving faster separations.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For N-(2,4-Dichlorophenyl)formamide, these calculations would reveal crucial details about its structural and electronic nature.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. DFT calculations for this compound would typically involve optimizing the molecular geometry to find the lowest energy conformation. These optimizations provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.395 | C2-C1-C6 | 120.5 |

| C2-Cl1 | 1.740 | C1-C2-C3 | 119.8 |

| C4-Cl2 | 1.738 | C1-C2-Cl1 | 119.5 |

| N-H | 1.012 | C-N-H | 118.0 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations.

Vibrational Spectral Prediction and Assignment

Computational methods are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules.

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. For this compound, these calculations would help in assigning specific vibrational modes to the observed spectral bands, such as C-H stretching, C=O stretching, and N-H bending.

Potential Energy Distribution (PED) analysis is a computational technique used to provide a detailed assignment of the vibrational modes. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular vibrational mode. This allows for a more precise understanding of the nature of the molecular vibrations in this compound.

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3350 | N-H stretching |

| 1680 | C=O stretching |

| 1580 | C=C aromatic stretching |

| 1250 | C-N stretching |

Note: The data in this table is hypothetical and for illustrative purposes.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 3: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Note: The data in this table is hypothetical and represents typical values that would be obtained from such calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's propensity to undergo electronic transitions.

For a related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which shares the 2,4-dichlorophenyl moiety, the HOMO-LUMO energy gap has been shown to be an effective descriptor of chemical reactivity and intramolecular charge transfer. researchgate.net A smaller energy gap generally implies higher reactivity and greater polarizability. researchgate.net In another study on a different compound containing a dichlorophenyl group, a small HOMO-LUMO energy gap was associated with high chemical reactivity and polarizability. nih.gov

While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, the analysis of similar structures suggests that the presence of the electron-withdrawing chloro groups on the phenyl ring would influence the energy levels of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar organic molecules, as specific experimental or computational results for this compound were not found in the searched literature.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. It helps in understanding the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. These interactions, known as hyperconjugative interactions, contribute significantly to the stability of the molecule.

In studies of compounds containing a 2,4-dichlorophenyl group, NBO analysis has been instrumental in elucidating the stability arising from such interactions. researchgate.net For instance, in (Z)-3-(2,4-dichlorophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one, NBO analysis revealed significant charge delocalization and hyperconjugative interactions that stabilize the molecular system. ijstr.org

Table 2: Illustrative NBO Analysis of Key Interactions in this compound (Note: This table presents a hypothetical scenario of NBO analysis for the target compound, as specific data was not available.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N) | π(C=O) | 15.2 |

| n(O) | σ(N-C) | 8.5 |

| π(C=C) | π*(C=C) | 20.1 |

The stabilization energy E(2) associated with these interactions quantifies the extent of electron delocalization.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. It helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For molecules containing the 2,4-dichlorophenyl group, MEP analysis has consistently shown that the negative potential is localized over electronegative atoms like oxygen and the regions around the chlorine atoms, while the positive potential is found on the hydrogen atoms of the phenyl ring and the amine group. researchgate.netijstr.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. ijstr.org

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in optical data storage, signal processing, and telecommunications. The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

First Hyperpolarizability Calculations

The first hyperpolarizability (β₀) is a key parameter that quantifies the second-order NLO response of a molecule. A high β₀ value is a prerequisite for a material to exhibit significant NLO activity. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the first hyperpolarizability of molecules.

Studies on compounds incorporating the 2,4-dichlorophenyl group have indicated their potential as NLO materials. For example, the first hyperpolarizability of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was computed to investigate its NLO properties. researchgate.net Similarly, the NLO properties of (Z)-3-(2,4-dichlorophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one were also evaluated through first hyperpolarizability calculations. ijstr.org These studies suggest that the presence of the dichlorophenyl group, in conjunction with other molecular features, can contribute to a significant NLO response.

Table 3: Representative First Hyperpolarizability Values for Organic Molecules (Note: This table provides a general reference for the magnitude of first hyperpolarizability in organic molecules, as specific calculated values for this compound were not found.)

| Compound | Method | β₀ (x 10⁻³⁰ esu) |

| Urea (reference) | DFT | ~0.7 |

| p-Nitroaniline | DFT | ~34.5 |

Reactivity, Derivatization, and Chemical Transformations

Hydrolysis Pathways of Formamide (B127407) Derivatives

The hydrolysis of formamide derivatives, including N-(2,4-Dichlorophenyl)formamide, can proceed through either acid- or base-catalyzed pathways. The general mechanisms for these reactions have been extensively studied for formamide and its N-substituted analogues.

Base-catalyzed hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the formamide. This also results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the C-N bond, yielding a formate (B1220265) salt and the corresponding amine. This pathway is generally efficient for the hydrolysis of amides. For this compound, the electron-withdrawing nature of the dichlorophenyl group would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion.

A comparison of the general characteristics of acid- and base-catalyzed formamide hydrolysis is presented in the table below.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | H₃O⁺ | OH⁻ |

| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by OH⁻ on the carbonyl carbon |

| Key Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| Products | Formic acid and 2,4-dichloroaniline | Formate salt and 2,4-dichloroaniline |

| Effect of Substituents | Electron-withdrawing groups can affect the rate. | Electron-withdrawing groups can enhance the rate. |

Role as a Synthetic Intermediate for Complex Molecules

This compound and its derivatives serve as important building blocks in the synthesis of more complex and often biologically active molecules. The formamide group can be readily transformed into other functional groups, and the dichlorophenyl moiety is a common feature in many pharmaceutical compounds.

One significant transformation of N-substituted formamides is their dehydration to form isocyanides (isonitriles). This reaction is typically carried out using dehydrating agents such as phosphorus oxychloride (POCl₃) or phosgene. The resulting 2,4-dichloro-1-isocyanobenzene is a highly reactive intermediate that can participate in a variety of cycloaddition and insertion reactions, making it a valuable tool for the construction of heterocyclic systems and other complex architectures.

An example of the utility of the 2,4-dichlorophenylamino moiety, derivable from this compound, is in the synthesis of potent and selective cannabinoid receptor 2 (CB2) agonists. For instance, the compound 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X) was identified as a clinical candidate for the treatment of inflammatory pain researchgate.net. The synthesis of such complex molecules highlights the importance of the 2,4-dichlorophenylamino scaffold, which can be introduced using precursors like this compound.

Formation of Analogues and Derivatives through Specific Reactions (e.g., Carboxamide, Carbothioamide)

This compound can be chemically modified to generate a range of analogues and derivatives, including carboxamides and carbothioamides, which often exhibit interesting biological activities.

Carboxamides: The formyl group can be a precursor to a larger carboxamide functionality. While direct extension of the formyl group is not a common transformation, the 2,4-dichloroaniline, obtained from the hydrolysis of this compound, is a key intermediate for the synthesis of a wide variety of carboxamides. For example, it can be acylated with various carboxylic acid derivatives to produce N-(2,4-dichlorophenyl)amides. The aforementioned CB2 agonist, a complex pyrimidine carboxamide, is an example of a molecule containing the N-(2,4-dichlorophenyl)amide substructure researchgate.net.

Carbothioamides: The conversion of amides to their corresponding thioamides is a well-established transformation in organic synthesis. This can be achieved using various thionating reagents, with Lawesson's reagent being a classic example. For this compound, treatment with such a reagent would replace the carbonyl oxygen with a sulfur atom to yield N-(2,4-Dichlorophenyl)thioformamide.

Furthermore, the 2,4-dichlorophenyl moiety is found in more complex carbothioamide structures. For example, the synthesis of N-Carbothioamide-3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl)pyrazoline has been reported. This compound incorporates the 2,4-dichlorophenyl group attached to a pyrazoline ring, which also bears a carbothioamide functional group. The synthesis of such molecules demonstrates the utility of the 2,4-dichlorophenyl building block in the creation of diverse and potentially bioactive compounds.

A summary of these transformations is provided in the table below.

| Derivative | General Transformation | Reagents/Conditions | Potential Application |

| Carboxamide | Acylation of the corresponding amine (from hydrolysis) | Acyl chlorides, anhydrides | Pharmaceuticals (e.g., CB2 agonists) |

| Carbothioamide | Thionation of the formamide | Lawesson's reagent, P₄S₁₀ | Synthesis of bioactive heterocycles |

Mechanistic Investigations of Formamide-Mediated Reactions (e.g., Leuckart reaction mechanism)

Formamide and its derivatives, including N-arylformamides, play a crucial role as reagents in certain named reactions, most notably the Leuckart-Wallach reaction. This reaction is a method for the reductive amination of aldehydes and ketones. In this process, formamide serves as both a source of the amino group and as a reducing agent.

The mechanism of the Leuckart reaction is complex and has been the subject of considerable study. In the context of using formamide, the reaction is believed to proceed through the following general steps:

Formation of an α-hydroxy amine: The carbonyl compound reacts with formamide to form an α-hydroxy amino derivative.

Dehydration: This intermediate then dehydrates to form an iminium ion or a related species.

Hydride Transfer: A key step in the mechanism is the transfer of a hydride ion from a molecule of formamide (or formic acid, which can be formed in situ) to the iminium ion. This reduction step leads to the formation of the amine.

Hydrolysis: The resulting N-formyl derivative is then typically hydrolyzed under the reaction conditions or in a separate step to yield the final amine product.

The role of formamide as a hydride donor is a central feature of this reaction. The carbon-hydrogen bond of the formyl group is the source of the hydride that reduces the C=N double bond of the imine intermediate. While the specific mechanistic details can vary depending on the substrates and reaction conditions, the fundamental role of formamide as a source of both nitrogen and a hydride is well-established. Although mechanistic studies specifically employing this compound in the Leuckart reaction are not extensively documented, the general principles of the reaction would be expected to apply, with the electronic nature of the dichlorophenyl group potentially influencing the reactivity of the formamide as a nucleophile and a hydride donor.

Crystallography and Solid State Structural Analysis

Single-Crystal X-ray Diffraction Studies of N-(2,4-Dichlorophenyl)formamide and Related Compounds

Studies on a range of 2,6-disubstituted-N-phenylformamides reveal that the conformation of the formamide (B127407) group relative to the phenyl ring is a key structural feature. psu.edu For instance, in the room-temperature form of 2,6-dichloro-N-phenylformamide, the amide group is twisted out of the plane of the phenyl ring. psu.edu This twisting is a common feature in N-aryl amides and is influenced by the steric hindrance imposed by the ortho-substituents on the phenyl ring.

Based on these related structures, the key molecular geometry parameters for this compound can be anticipated. The C-N bond length of the amide group is expected to have partial double bond character, being shorter than a typical C-N single bond. The C=O bond length will be characteristic of a carbonyl group. The dihedral angle between the plane of the formamide group and the dichlorophenyl ring is likely to be significant, influenced by the chlorine atom at the 2-position.

A comparative analysis of bond lengths and angles from related N-substituted formamides is presented in the table below to provide context for the expected values in this compound.

| Compound | C=O Bond Length (Å) | C-N Bond Length (Å) | Dihedral Angle (°) (Amide Plane vs. Aryl Ring) |

| p-Nitro formamido benzene (B151609) | --- | --- | --- |

| p-Formamido anisole (B1667542) | --- | --- | --- |

| 2,6-Dichloro-N-phenylformamide (RT form) | --- | --- | Twisted |

| 2,6-Dimethyl-N-phenylformamide | --- | --- | Twisted |

Data for p-Nitro formamido benzene and p-Formamido anisole are available, but specific values for bond lengths and dihedral angles were not provided in the search results. researchgate.net

Polymorphism and Phase Transition Studies in Substituted Formamides

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is influenced by factors such as temperature, pressure, and solvent of crystallization. The study of polymorphism is critical in pharmaceuticals and material science as different polymorphs can exhibit distinct physical properties.

Investigations into 2,6-disubstituted-N-phenylformamides have revealed the existence of polymorphism and temperature-induced phase transitions. For example, 2,6-dichloro-N-phenylformamide exhibits a phase transformation from an orthorhombic form at room temperature to a monoclinic high-temperature form at 155 °C. psu.edu A similar phase transition is observed for 2-chloro-6-methyl-N-phenylformamide. psu.edu In contrast, 2,6-dimethyl-N-phenylformamide does not show any phase transition upon heating. psu.edu

The occurrence of a phase transition in the chloro-substituted compounds suggests that the nature of the substituents plays a crucial role in the relative stability of different crystal packing arrangements. The ability of chlorine to participate in weak interactions may be a contributing factor to the observed polymorphism. Given the presence of two chlorine substituents, it is plausible that this compound could also exhibit polymorphism, although experimental verification is required.

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The crystal packing of N-phenylformamides is predominantly governed by N-H···O hydrogen bonds, which lead to the formation of characteristic one-dimensional chains. psu.eduresearchgate.net These chains are a recurring motif in the solid-state structures of amides.

For instance, the room-temperature form of 2,6-dichloro-N-phenylformamide consists of N-H···O hydrogen-bonded chains that are stacked in an alternating arrangement. psu.edu The high-temperature form, however, features chains that are related by translation. psu.edu In p-substituted aromatic formamides like p-nitro formamido benzene and p-formamido anisole, the molecules also form infinite chains through N-H···O hydrogen bonds, with the aromatic substituents pointing above and below the plane of the hydrogen-bonded formamide units. researchgate.net

The table below summarizes the types of hydrogen bonding patterns observed in related formamides.

| Compound | Primary Hydrogen Bonding Motif |

| 2,6-Dichloro-N-phenylformamide (RT form) | N-H···O chains with alternating arrangement |

| 2,6-Dichloro-N-phenylformamide (HT form) | N-H···O chains related by translation |

| p-Nitro formamido benzene | N-H···O chains forming a spiral-like wavy line |

| p-Formamido anisole | N-H···O chains in a zig-zag arrangement |

Correlation of Solid-State Structures with Computational Data

In the absence of experimental single-crystal X-ray data for this compound, computational methods serve as a powerful tool for predicting its crystal structure and understanding its solid-state properties. nih.gov Computational crystal structure prediction (CSP) methods aim to identify the most stable crystal packing arrangements based on the molecule's structure and the principles of intermolecular interactions. nih.govchemrxiv.org

For this compound, a typical CSP study would involve:

Conformational Analysis: Determining the low-energy conformations of the isolated molecule.

Crystal Packing Search: Generating a multitude of plausible crystal structures based on these conformations and various space groups.

Lattice Energy Minimization: Calculating the lattice energy of each generated structure to identify the most thermodynamically stable forms.

Modern computational approaches often employ force fields or, for higher accuracy, quantum mechanical methods like density functional theory (DFT) with dispersion corrections (DFT-D) to calculate lattice energies. nih.govnih.gov These calculations can provide valuable insights into the likely crystal system, space group, unit cell dimensions, and the nature of intermolecular interactions.

The predicted structures can then be compared with the experimental data available for related compounds to assess the reliability of the computational model. For example, the calculated hydrogen bond geometries and packing motifs for this compound could be benchmarked against the known structures of other dichlorophenyl amides and substituted formamides. psu.eduresearchgate.net This correlation allows for a confident prediction of the solid-state structure of the title compound, guiding future experimental investigations.

Q & A

Q. What are the established synthetic methodologies for N-(2,4-Dichlorophenyl)formamide, and what are their mechanistic considerations?

- Methodological Answer : N-(2,4-Dichlorophenyl)formamide can be synthesized via alkylation of primary amines with formylating agents. For example, reacting 2,4-dichloroaniline with formic acid derivatives (e.g., formyl chloride) under anhydrous conditions in polar aprotic solvents like DMF. Mechanistically, this involves nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by elimination of HCl . Alternative routes include reductive functionalization of CO₂ using NaBH(OAc)₃ under mild conditions, as demonstrated for structurally similar formamides . Key parameters include temperature control (70–80°C) and stoichiometric excess of potassium carbonate to drive the reaction .

Q. How can researchers characterize the crystal structure and confirm the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For N-arylformamides, the trans conformation of the H–N–CO group is typically observed, with dihedral angles between aromatic rings ranging from 44–59°, as seen in analogs like N-(4′-chlorobiphenyl)formamide . Hydrogen bonding (N–H⋯O) stabilizes the crystal lattice, forming infinite chains along specific crystallographic axes . Complementary techniques include:

- FT-IR : Confirmation of amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- NMR : ¹H NMR shows formyl proton resonance at δ 8.0–8.5 ppm and aromatic protons split due to substituent effects .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental biological activity results be resolved for this compound derivatives?

- Methodological Answer : In anticonvulsant studies, N-(2,4-dichlorophenyl) derivatives showed poor in vivo efficacy despite favorable in silico docking with GABA receptors . To resolve such contradictions:

- Perform molecular dynamics simulations to assess ligand-receptor conformational stability beyond static docking.

- Validate bioavailability via ADME-Tox profiling (e.g., logP, metabolic stability).

- Use structure-activity relationship (SAR) studies to identify pharmacophoric requirements (e.g., cyclic amide fragments in active analogs) .

Q. What strategies are effective in detecting trace metabolites of this compound in environmental or biological matrices?

- Methodological Answer : For pesticide metabolites (e.g., from Amitraz degradation), employ LC-MS/MS with a Q Exactive Plus Orbitrap for high-resolution tandem mass spectrometry. Key steps include:

- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges.

- Chromatography : Rxi-5ms or similar low-polarity columns (e.g., 30 m × 0.25 mm ID, 0.25 µm film) for separation .

- Quantitation : Convert metabolite masses using molecular ratios (e.g., 1 mol N-(2,4-dimethylphenyl)formamide ≈ 1 mol Amitraz) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.